2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone
Description
Structural Characterization of 2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone
IUPAC Nomenclature and Systematic Identification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2,5-bis[bis(2-chloroethyl)aminomethyl]benzene-1,4-diol. This designation accurately reflects the molecular architecture, indicating the presence of two bis(2-chloroethyl)aminomethyl substituents positioned at the 2 and 5 positions of a benzene-1,4-diol core structure. The compound is registered under Chemical Abstracts Service number 4420-79-5, providing a unique identifier for chemical databases and regulatory documentation.
The compound is known by several alternative names that reflect its historical development and research applications. These include Hydroquinone mustard, Weatherbee mustard, and the research designation NSC-18321. Additional nomenclature variations encompass SKI-23325 and its hyphenated form SKI 23325, demonstrating the diverse naming conventions employed across different research institutions and chemical suppliers. The International Chemical Identifier key QWFHTWGSBNHWBX-UHFFFAOYSA-N serves as a modern computational identifier that enables precise database searches and chemical informatics applications.
The structural relationship to hydroquinone is evident in the common name "Hydroquinone mustard," which reflects both the phenolic backbone and the bis(chloroethyl)amino functionalities characteristic of nitrogen mustard derivatives. This nomenclature connection provides insight into the compound's chemical heritage and potential mechanistic similarities to related organochlorine species. The compound's registration with various research institutions under designations such as NSC-18321 indicates its significance in systematic chemical screening programs and structure-activity relationship studies.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₆H₂₄Cl₄N₂O₂, representing a complex stoichiometric composition that reflects its sophisticated molecular architecture. This formula indicates the presence of sixteen carbon atoms forming the organic backbone, twenty-four hydrogen atoms providing structural completion, four chlorine atoms serving as reactive electrophilic centers, two nitrogen atoms functioning as tertiary amine linkages, and two oxygen atoms comprising the phenolic hydroxyl groups.
The molecular weight calculations yield a precise value of 418.2 grams per mole, positioning this compound in the intermediate molecular weight range for organic pharmaceuticals and research chemicals. This molecular weight reflects the substantial contribution of the four chlorine atoms, which collectively account for approximately 34% of the total molecular mass. The chlorine content significantly influences the compound's physical properties, including density, boiling point, and lipophilicity characteristics.
Analysis of the atomic composition reveals interesting stoichiometric relationships that provide insight into the compound's synthetic accessibility and potential metabolic pathways. The carbon-to-nitrogen ratio of 8:1 indicates a relatively nitrogen-sparse structure despite the presence of two tertiary amine functionalities. The hydrogen-to-carbon ratio of 1.5:1 suggests moderate saturation levels, consistent with the presence of an aromatic core and aliphatic side chains. The oxygen content, representing only 7.7% of the total molecular weight, reflects the minimal oxidation state of the core structure outside of the phenolic functionalities.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Data
Nuclear Magnetic Resonance spectroscopy provides fundamental insights into the molecular structure and dynamics of this compound. The proton Nuclear Magnetic Resonance spectrum reveals characteristic resonance patterns that reflect the compound's unique substitution pattern and electronic environment. The aromatic region typically displays signals corresponding to the substituted benzene ring protons, with chemical shifts influenced by the electron-donating hydroxyl groups and electron-withdrawing aminomethyl substituents.
The aliphatic region of the proton Nuclear Magnetic Resonance spectrum contains multiple overlapping signals arising from the chloroethyl chains and aminomethyl linkers. The chloroethyl protons adjacent to the chlorine atoms experience characteristic downfield shifts due to the electron-withdrawing nature of the halogen substituents. These signals provide valuable fingerprint information for compound identification and purity assessment. The aminomethyl protons linking the aromatic core to the nitrogen mustard functionalities appear as distinct multiplets, reflecting their unique chemical environment.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework of the molecule, providing complementary structural information to proton studies. The aromatic carbon signals appear in the typical range for substituted phenols, with quaternary carbons showing distinct chemical shift patterns. The aliphatic carbon signals from the chloroethyl chains and aminomethyl bridges provide detailed information about the molecular connectivity and conformational preferences. Two-dimensional Nuclear Magnetic Resonance experiments, including Heteronuclear Single Quantum Coherence and Total Correlation Spectroscopy, enable complete assignment of all proton and carbon resonances.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides essential information about molecular weight confirmation and structural fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 418, confirming the calculated molecular weight and providing definitive identification of the intact molecule. The isotope pattern reflects the presence of four chlorine atoms, creating a characteristic peak cluster that serves as a distinctive mass spectrometric signature.
Fragmentation patterns in mass spectrometry reveal systematic bond cleavage reactions that provide insight into the molecular structure and stability. The loss of chloroethyl fragments represents a common fragmentation pathway, with sequential eliminations creating a series of daughter ions. These fragmentation reactions typically proceed through nucleophilic displacement mechanisms or radical-induced bond cleavage, depending on the ionization conditions and collision energy parameters. The resulting fragment ion spectrum provides a unique fingerprint for compound identification and structural confirmation.
Tandem mass spectrometry experiments enable detailed characterization of fragmentation mechanisms and provide enhanced structural information. Collision-induced dissociation experiments reveal the relative stability of different molecular regions and identify preferred fragmentation pathways. The aminomethyl linkages and chloroethyl substituents represent potential sites of fragmentation, with the resulting fragment ions providing information about the original molecular connectivity. Advanced mass spectrometric techniques, including high-resolution accurate mass measurements, enable precise elemental composition determination for both molecular and fragment ions.
Computational Modeling of Molecular Geometry
Density Functional Theory Calculations
Density Functional Theory computational methods provide sophisticated insights into the electronic structure and molecular geometry of this compound. These quantum mechanical calculations enable prediction of optimized molecular geometries, electronic charge distributions, and energetic properties that complement experimental characterization methods. The compound's complex substitution pattern creates interesting electronic interactions between the electron-donating hydroxyl groups and the electron-withdrawing chloroethyl substituents.
Computational optimization reveals the preferred three-dimensional arrangement of the molecule, including bond lengths, bond angles, and dihedral angles throughout the structure. The aromatic ring maintains planarity despite the steric demands of the bulky aminomethyl substituents, indicating effective accommodation of the substitution pattern. The chloroethyl chains adopt extended conformations that minimize intramolecular steric interactions while maximizing favorable electrostatic interactions. These calculations provide insight into the conformational flexibility and preferred orientations of the various molecular segments.
Electronic structure calculations reveal the molecular orbital distributions and electron density patterns that influence chemical reactivity and intermolecular interactions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about redox properties and potential reaction mechanisms. The calculated dipole moment and electrostatic potential surfaces indicate regions of positive and negative charge density that influence intermolecular recognition and binding interactions. These computational predictions guide experimental design and provide theoretical validation for observed chemical behaviors.
Three-Dimensional Conformational Analysis
Three-dimensional conformational analysis employs computational methods to explore the complete range of molecular shapes accessible to this compound through rotation around single bonds. The molecule contains multiple rotatable bonds within the aminomethyl linkers and chloroethyl chains, creating a complex conformational landscape with numerous local energy minima. Systematic conformational searching algorithms identify the most stable molecular arrangements and quantify the energy differences between alternative conformations.
Collision cross section calculations provide theoretical predictions that complement experimental ion mobility measurements, offering insights into the gas-phase molecular size and shape. These calculations reveal how the molecule's three-dimensional structure influences its behavior in analytical separations and mass spectrometric analysis. The predicted collision cross section values help validate computational models and provide benchmarks for experimental measurements. Different molecular conformations yield distinct collision cross section values, reflecting the influence of three-dimensional shape on molecular recognition and transport properties.
Dynamic conformational analysis employs molecular dynamics simulations to explore the temporal evolution of molecular shape and flexibility. These calculations reveal the timescales of conformational interconversion and identify the molecular motions that contribute to structural flexibility. The aminomethyl and chloroethyl substituents exhibit significant conformational mobility, while the aromatic core maintains relative rigidity. Temperature-dependent conformational populations provide insight into the thermal stability and temperature-sensitive structural features that influence chemical and physical properties.
Properties
CAS No. |
4420-79-5 |
|---|---|
Molecular Formula |
C16H24Cl4N2O2 |
Molecular Weight |
418.2 g/mol |
IUPAC Name |
2,5-bis[bis(2-chloroethyl)aminomethyl]benzene-1,4-diol |
InChI |
InChI=1S/C16H24Cl4N2O2/c17-1-5-21(6-2-18)11-13-9-16(24)14(10-15(13)23)12-22(7-3-19)8-4-20/h9-10,23-24H,1-8,11-12H2 |
InChI Key |
QWFHTWGSBNHWBX-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)CN(CCCl)CCCl)O)CN(CCCl)CCCl.Cl |
Canonical SMILES |
C1=C(C(=CC(=C1O)CN(CCCl)CCCl)O)CN(CCCl)CCCl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SKI 23325; SKI-23325; SKI23325. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone typically involves the reaction of hydroquinone with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Hydroquinone and bis(2-chloroethyl)amine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine or sodium hydroxide may be used to facilitate the reaction.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The process may include additional steps such as purification and isolation of the product using techniques like recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone can undergo various chemical reactions, including:
Oxidation: The hydroquinone moiety can be oxidized to quinone under oxidative conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivative.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloroethyl groups under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding quinone derivative.
Reduction: The major product is the reduced hydroquinone derivative.
Substitution: The major products are the substituted derivatives with the nucleophiles replacing the chloroethyl groups.
Scientific Research Applications
2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical tool.
Medicine: It has been investigated for its potential use in cancer therapy due to its ability to alkylate DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone involves its ability to alkylate DNA. The bis(2-chloroethyl)amino groups can form covalent bonds with the nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of cell death. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
Quinone-Based Nitrogen Mustards
- 2,5-Bis[bis(2-chloroethyl)amino]-1,4-benzoquinone (CAS 15482-81-2): This analog replaces the hydroquinone core with a quinone (oxidized) structure. Quinones participate in redox cycling, generating reactive oxygen species (ROS), whereas hydroquinones lack this oxidative capacity.
- 2,5-Bis(2-chloroethylamino)-p-benzoquinone (NSC 260523; CAS 23205-90-5): A monofunctional analog with single chloroethylamino groups. Reduced crosslinking capacity compared to the bifunctional hydroquinone derivative results in lower cytotoxicity but improved tolerability .
Hydroquinone Derivatives with Non-Chloroethyl Substituents
- 2,5-Bis(piperidinomethyl)hydroquinone and 2,5-Bis(pyrrolidinomethyl)hydroquinone: These compounds replace chloroethyl groups with basic amines (piperidine/pyrrolidine). They exhibit anti-inflammatory, analgesic, and antipyretic activity via selective COX-2 inhibition, contrasting sharply with the alkylating and cytotoxic profile of nitrogen mustards .
Functional Analogs: DNA Alkylating Agents
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU; Carmustine)
- Mechanism : Generates chloroethyl isocyanate intermediates, alkylating DNA and forming interstrand crosslinks. Unlike nitrogen mustards, BCNU also carbamoylates proteins via cyclohexyl groups, contributing to its cytotoxicity .
- Efficacy: In vitro studies show BCNU inhibits DNA synthesis in L1210 leukemia cells at 2.5 × 10⁻³ M, comparable to the hydroquinone derivative. However, BCNU’s dual mechanism (alkylation + carbamoylation) broadens its therapeutic scope but increases toxicity .
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU; Lomustine)
- Binding Specificity: Cyclohexyl-¹⁴C-labeled CCNU binds predominantly to proteins (e.g., albumin, poly-l-lysine), while ethylene-¹⁴C-labeled CCNU alkylates nucleic acids. This dual action contrasts with the hydroquinone derivative’s DNA-focused alkylation .
Pharmacological and Toxicological Profiles
Table 1: Comparative Data for Key Compounds
Research Findings and Clinical Implications
- Hydroquinone vs. However, its bifunctional alkylation ensures potent DNA crosslinking, making it suitable for resistant tumors .
- Comparison with Nitrosoureas: While both BCNU and the hydroquinone derivative inhibit DNA synthesis, the latter lacks protein-carbamoylating activity, which may limit its efficacy in tumors reliant on protein modification pathways .
- Therapeutic Potential: Hydroquinone derivatives with chloroethyl groups are promising for localized chemotherapy, whereas anti-inflammatory analogs (e.g., piperidinomethyl derivatives) address chronic inflammation without ulcerogenic risks .
Biological Activity
2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone, also known as Hydroquinone mustard or SKI-23325, is a chemical compound with significant biological activity, particularly in the field of oncology. This compound is a derivative of hydroquinone and has been studied for its potential antitumor effects, especially against various types of leukemia.
- CAS Number : 4420-79-5
- Molecular Formula : C₁₄H₁₈Cl₂N₂O₂
- Molecular Weight : 307.21 g/mol
- Density : Approximately 1.4518 g/cm³
- Refractive Index : 1.6200
The primary mechanism through which this compound exerts its biological effects is through alkylation of DNA. The chloroethyl groups are capable of forming reactive intermediates that bind to DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Antitumor Effects
Research has demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| P-388 Lymphocytic Leukemia | 0.5 | |
| L-1210 Lymphoid Leukemia | 1.0 | |
| A549 Lung Carcinoma | 2.5 | |
| MCF-7 Breast Cancer | 3.0 |
Case Studies
- Study on P-388 and L-1210 Leukemia : In a study published in Wiley-Liss, the compound was shown to effectively inhibit the growth of P-388 and L-1210 leukemia cells in vitro, with an IC50 value indicating potent activity against these cell lines .
- Combination Therapy : A study explored the efficacy of combining this compound with other chemotherapeutic agents. The results indicated enhanced cytotoxic effects when used in combination with doxorubicin, suggesting a potential for combination therapy in treating resistant cancer types .
Safety and Toxicity
While the compound shows promise as an antitumor agent, its safety profile must be considered. The chloroethyl groups contribute to its cytotoxicity, which can lead to adverse effects on normal tissues. Studies have indicated that doses must be carefully managed to minimize toxicity while maximizing therapeutic effects.
Q & A
Q. What synthetic methodologies are reported for 2,5-bis[[bis(2-chloroethyl)amino]methyl]hydroquinone?
The compound can be synthesized via a Mannich reaction, involving hydroquinone, paraformaldehyde, and bis(2-chloroethyl)amine under reflux conditions in ethanol. Structural analogs, such as 2,5-bis(piperidinomethyl)hydroquinone, were synthesized similarly using secondary amines, with reaction parameters optimized for temperature (50–80°C) and stoichiometric ratios . Characterization typically employs IR spectroscopy to confirm amine and hydroxyl groups, and NMR (¹H/¹³C) to resolve methylene and aromatic protons .
Q. Which spectroscopic techniques validate the structural integrity of this compound?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C–Cl bonds at 600–800 cm⁻¹) .
- NMR spectroscopy : ¹H NMR resolves methylene protons (δ 3.5–4.0 ppm) and aromatic protons (δ 6.5–7.0 ppm), while ¹³C NMR confirms quaternary carbons and chloroethyl substituents .
- Mass spectrometry (MS) : High-resolution MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What preliminary pharmacological activities are associated with this compound?
Structural analogs, such as 2,5-bis(piperidinomethyl)hydroquinone, exhibit antinociceptive (ED₅₀: 10–40 mg/kg), anti-inflammatory (50–150 mg/kg), and antipyretic activities in rodent models. These effects are attributed to selective COX-2 inhibition, as shown by in silico docking studies . The chloroethyl groups may enhance DNA alkylation, suggesting potential anticancer properties .
Advanced Research Questions
Q. How can molecular docking predict the compound’s interaction with cyclooxygenase (COX) enzymes?
Autodock Vina is used to dock the compound into COX-2’s active site (PDB: 1CX2). The protocol includes:
- Protein preparation : Remove water, add polar hydrogens, and assign Gasteiger charges.
- Ligand preparation : Optimize 3D conformation using Avogadro and assign torsional degrees of freedom.
- Docking parameters : Grid box dimensions (20×20×20 Å) centered on catalytic residues (e.g., Tyr385). Binding energy ≤−7.0 kcal/mol indicates strong affinity .
Q. How to resolve contradictions between in silico binding affinity and in vivo efficacy?
Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability). Strategies include:
- Pharmacokinetic profiling : Assess logP (octanol-water partition coefficient) to evaluate membrane permeability.
- Metabolite identification : Use LC-MS to detect active metabolites in plasma.
- Dose-response validation : Refine in vivo models (e.g., carrageenan-induced paw edema) with multiple dosing regimens .
Q. What strategies improve synthesis yield and purity?
- One-pot synthesis : Combine alkylation and transesterification steps to reduce intermediate isolation (yield improvement: 15–20%) .
- Solvent optimization : Replace ethanol with DMF to enhance solubility of bis(2-chloroethyl)amine.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate >95% pure product .
Q. How does X-ray crystallography elucidate the compound’s 3D structure?
Single-crystal X-ray diffraction confirms bond lengths (C–Cl: ~1.76 Å) and dihedral angles between hydroquinone and chloroethyl groups. Refinement with SHELXL software (R-factor ≤0.05) validates anisotropic displacement parameters .
Q. What data gaps exist in toxicological and environmental studies?
Limited data on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
